molecular formula C10H7Br2N3O2 B1287324 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole CAS No. 155601-03-9

1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole

Cat. No.: B1287324
CAS No.: 155601-03-9
M. Wt: 360.99 g/mol
InChI Key: RNMYBBCIGXBZGA-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C10H7Br2N3O2 and a molecular weight of 360.99 g/mol It is characterized by the presence of benzyl, dibromo, and nitro functional groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 3,5-dibromo-4-nitropyrazole, and suitable solvents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium azide, potassium thiocyanate, hydrogen gas, palladium catalyst, and potassium permanganate. The reactions are often carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired products are obtained.

Scientific Research Applications

1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as cell signaling or DNA replication.

    Pathways Involved: It may modulate pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-Benzyl-3,5-dichloro-4-nitro-1H-pyrazole: This compound has chlorine atoms instead of bromine atoms, which may result in different reactivity and biological activity.

    1-Benzyl-3,5-dibromo-4-amino-1H-pyrazole: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    1-Benzyl-3,5-dibromo-4-methyl-1H-pyrazole: The presence of a methyl group instead of a nitro group can affect the compound’s stability and reactivity.

Properties

IUPAC Name

1-benzyl-3,5-dibromo-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N3O2/c11-9-8(15(16)17)10(12)14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMYBBCIGXBZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599283
Record name 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155601-03-9
Record name 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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